3-Fluoro-7,8-dihydroquinolin-5(6H)-one
Overview
Description
3-Fluoro-7,8-dihydroquinolin-5(6H)-one is a fluorinated derivative of quinolinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7,8-dihydroquinolin-5(6H)-one typically involves the fluorination of a quinolinone precursor. One common method is the electrophilic fluorination of 7,8-dihydroquinolin-5(6H)-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and solvents is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives with higher oxidation states.
Reduction: Formation of dihydroquinolinone derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce tetrahydroquinolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery for treating infections and cancer.
Industry: Used in the development of novel materials with specific fluorinated properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-7,8-dihydroquinolin-5(6H)-one involves its interaction with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. Specific pathways and molecular targets would depend on the particular application being studied.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroquinolin-5(6H)-one: The non-fluorinated parent compound.
3-Chloro-7,8-dihydroquinolin-5(6H)-one: A chlorinated analogue.
3-Bromo-7,8-dihydroquinolin-5(6H)-one: A brominated analogue.
Uniqueness
3-Fluoro-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine can enhance metabolic stability, lipophilicity, and binding interactions, making this compound potentially more effective in certain applications compared to its non-fluorinated or halogenated analogues.
Properties
IUPAC Name |
3-fluoro-7,8-dihydro-6H-quinolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIOPVYZIONVGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)F)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284359 | |
Record name | 3-Fluoro-7,8-dihydro-5(6H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-21-7 | |
Record name | 3-Fluoro-7,8-dihydro-5(6H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944901-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-7,8-dihydro-5(6H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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